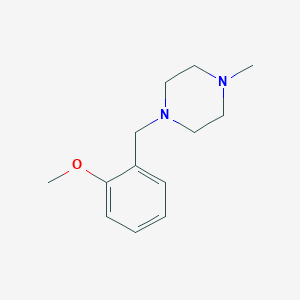
3-hydroxy-N-(3-methylphenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-(3-methylphenyl)-2-naphthamide, also known as HN-1, is a synthetic compound that belongs to the class of naphthamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N-(3-methylphenyl)-2-naphthamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of COX-2 and LOX, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. These molecules play a crucial role in the inflammatory response, and their inhibition may lead to the reduction of inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
3-hydroxy-N-(3-methylphenyl)-2-naphthamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death. Additionally, it has been reported to possess antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-N-(3-methylphenyl)-2-naphthamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good solubility in a range of solvents. Moreover, it has been shown to possess good stability under various conditions, which makes it suitable for long-term storage. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its effects may vary depending on the experimental conditions, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 3-hydroxy-N-(3-methylphenyl)-2-naphthamide. One potential area of investigation is the development of more potent and selective analogs of 3-hydroxy-N-(3-methylphenyl)-2-naphthamide, which may exhibit improved pharmacological properties. Moreover, the elucidation of its mechanism of action may provide insights into the development of novel drugs for the treatment of inflammation, pain, and cancer. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, which may pave the way for its clinical development.
Métodos De Síntesis
3-hydroxy-N-(3-methylphenyl)-2-naphthamide can be synthesized using a multi-step process that involves the condensation of 3-methylbenzoyl chloride with 2-naphthol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the hydrolysis of the resulting naphthamide with hydrochloric acid.
Aplicaciones Científicas De Investigación
3-hydroxy-N-(3-methylphenyl)-2-naphthamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. Moreover, it has been reported to possess inhibitory effects on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Propiedades
IUPAC Name |
3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-5-4-8-15(9-12)19-18(21)16-10-13-6-2-3-7-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREAWEBREZGCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355068 |
Source


|
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)- | |
CAS RN |
53151-08-9 |
Source


|
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)




![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)


![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)
![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
